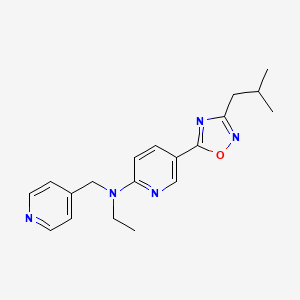
N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology. This compound is known for its unique chemical structure, which makes it an attractive candidate for developing new drugs and therapies.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways in the body, which can lead to the suppression of various biological processes. This compound has also been found to interact with certain receptors in the body, which can modulate the activity of various signaling pathways.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various enzymes and signaling pathways in the body, which can lead to the suppression of inflammation, tumor growth, and microbial infections. This compound has also been shown to have neuroprotective effects, which can help to prevent or slow down the progression of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in pure form. It also exhibits a wide range of biological activities, which makes it a suitable candidate for studying various biological processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide. One area of research is the development of new drugs and therapies based on this compound. Another area of research is the elucidation of its mechanism of action, which can help to identify new targets for drug development. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various diseases and conditions.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the formation of the thiazole ring, followed by the introduction of the bromophenyl group and the carboxamide group. The final product is then purified using various techniques, such as column chromatography, to obtain a pure sample.
Scientific Research Applications
N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been shown to have potential applications in the treatment of various diseases, such as cancer, Alzheimer's, and Parkinson's.
properties
IUPAC Name |
N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-7-11(17-8(2)14-7)12(16)15-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQRXVQCMLEKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-chlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5199046.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4-dimethoxybenzamide](/img/structure/B5199053.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5199060.png)
![3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B5199061.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(5-chloro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B5199065.png)

![2-chloro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5199080.png)


![N'-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B5199102.png)

![N,N-dibutyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5199113.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5199129.png)